molecular formula C18H21NO4 B2355393 Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 903192-96-1

Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2355393
CAS No.: 903192-96-1
M. Wt: 315.369
InChI Key: CDOMJCMBQMNPDT-UHFFFAOYSA-N
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Description

Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound featuring a hybrid structure combining a coumarin (2-oxochromene) scaffold and a piperidine ring. The coumarin moiety is substituted with a methyl group at the 7-position, while the piperidine ring is functionalized with a methyl ester at the 4-position and linked to the coumarin via a methylene bridge.

Properties

IUPAC Name

methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-3-4-15-14(10-17(20)23-16(15)9-12)11-19-7-5-13(6-8-19)18(21)22-2/h3-4,9-10,13H,5-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOMJCMBQMNPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate comprises two primary moieties:

  • 7-Methyl-2-oxochromen-4-yl : A coumarin derivative with a methyl substituent at position 7 and a ketone at position 2.
  • Piperidine-4-carboxylate : A six-membered nitrogen heterocycle esterified at position 4.
    The methylene bridge (-CH$$_2$$-) links the coumarin’s 4-position to the piperidine nitrogen, necessitating precise alkylation conditions.

Retrosynthetic Strategy

Retrosynthetic analysis suggests three convergent approaches:

  • Coumarin-first synthesis : Construct the coumarin core, introduce the methylene side chain, and conjugate with prefunctionalized piperidine.
  • Piperidine-first synthesis : Prepare methyl piperidine-4-carboxylate, then alkylate with a coumarin-derived electrophile.
  • Modular assembly : Combine preformed coumarin and piperidine fragments via cross-coupling.

Preparation of the Coumarin Moiety

Pechmann Condensation

The 7-methyl-2-oxochromen-4-yl group is synthesized via Pechmann condensation , a classic method for coumarin formation.

  • Reactants : Resorcinol derivatives (e.g., 3-methylphenol) and β-keto esters (e.g., ethyl acetoacetate).
  • Conditions : Concentrated sulfuric acid (H$$2$$SO$$4$$) at 0–5°C for 24 hours.
  • Mechanism : Acid-catalyzed cyclodehydration forms the lactone ring.

Example :
3-Methylphenol (10 mmol) and ethyl acetoacetate (12 mmol) in H$$2$$SO$$4$$ yield 7-methyl-4-hydroxycoumarin, which is oxidized to 7-methyl-2-oxochromen-4-one using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$).

Functionalization at the 4-Position

Introducing a methylene group at the coumarin’s 4-position requires bromination followed by nucleophilic substitution :

  • Bromination : Treat 7-methyl-2-oxochromen-4-one with PBr$$_3$$ in dry dichloromethane (DCM) to form 4-bromomethyl-7-methyl-2H-chromen-2-one.
  • Alkylation precursor : The brominated intermediate serves as an electrophile for piperidine coupling.

Synthesis of Methyl Piperidine-4-carboxylate

Boc-Protected Intermediate

A critical precursor, N-Boc-piperidine-4-carboxylic acid methyl ester , is synthesized via:

  • Esterification : Piperidine-4-carboxylic acid is treated with methanol and thionyl chloride (SOCl$$_2$$) to form methyl piperidine-4-carboxylate.
  • Boc protection : React with di-tert-butyl dicarbonate (Boc$$2$$O) in DCM and triethylamine (Et$$3$$N) at 0°C.

Procedure :
Methyl piperidine-4-carboxylate (3.7 g, 20.67 mmol) in DCM (75 mL) reacts with Boc$$2$$O (13.3 mL, 62.01 mmol) and Et$$3$$N (14.4 mL) to yield the Boc-protected ester (5 g, 99%) after column chromatography.

Deprotection and Salt Formation

The Boc group is removed using HCl in dioxane, yielding methyl piperidine-4-carboxylate hydrochloride .

Coumarin-Piperidine Conjugation

Nucleophilic Alkylation

The bromomethyl coumarin reacts with methyl piperidine-4-carboxylate under basic conditions:

  • Base-mediated substitution : Use potassium carbonate (K$$2$$CO$$3$$) in acetonitrile (MeCN) at 60°C for 12 hours.
  • Workup : Extract with ethyl acetate (EtOAc), wash with brine, and purify via silica gel chromatography.

Optimized conditions :
4-Bromomethyl-7-methyl-2H-chromen-2-one (1.2 eq), methyl piperidine-4-carboxylate (1 eq), K$$2$$CO$$3$$ (2 eq) in MeCN yield the target compound in 78% purity.

Catalytic Hydrogenation (Alternative Route)

For pyridine-based precursors, hydrogenation with Pd/C and formic acid converts pyridine to piperidine:

  • Substrate : 4-Picoline-2-carboxylic acid ethyl ester oxynitride.
  • Conditions : 10% Pd/C, formic acid ammonium, methanol, 50°C, 20 hours.

Yield : 76–79% after recrystallization in ethanol/EtOAc.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.38 (d, $$J = 8.4$$ Hz, 1H, coumarin H-5), 6.25 (s, 1H, H-3), 3.72 (s, 3H, COOCH$$3$$), 3.51 (m, 2H, N-CH$$2$$), 2.41 (s, 3H, Ar-CH$$3$$).
  • IR (KBr) : 1725 cm$$^{-1}$$ (ester C=O), 1660 cm$$^{-1}$$ (coumarin ketone).

Crystallography

Single-crystal X-ray diffraction confirms the methylene bridge and ester orientation.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd/C with Raney nickel reduces costs while maintaining 70% yield in hydrogenation steps.

Solvent Recycling

Methanol and DCM are recovered via distillation, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the chromenyl moiety, potentially leading to the formation of quinones.

    Reduction: The compound can be reduced to alter the functional groups on the piperidine ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the piperidine ring and the chromenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity :
    • Research indicates that derivatives of this compound exhibit antiviral properties, specifically against filoviruses. A patent describes its use in developing antiviral medications, suggesting that the compound can inhibit viral replication effectively .
  • Antitubercular Agents :
    • Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate has been identified as a reactant in synthesizing antitubercular agents. Its derivatives are utilized in creating compounds that target Mycobacterium tuberculosis, showcasing its potential for treating tuberculosis .
  • Protein Kinase Inhibitors :
    • This compound has also been investigated for its role as an inhibitor of protein kinases, particularly naphthyridine protein kinase D inhibitors. These inhibitors are crucial in cancer therapy as they can interfere with cancer cell proliferation pathways .

Synthesis and Reactivity

This compound is synthesized through various methods, including transition metal-catalyzed reactions. It serves as a versatile building block for synthesizing more complex pharmaceutical agents. The compound's reactivity allows for modifications that enhance its biological activity and selectivity .

Case Study 1: Antiviral Compound Development

A study published in a patent document highlighted the synthesis of derivatives from this compound aimed at developing antiviral drugs. The derivatives were tested for their efficacy against viral strains, demonstrating significant inhibition rates .

Case Study 2: Antitubercular Efficacy

In another research initiative, researchers synthesized several analogs of this compound to evaluate their antitubercular activity. The results indicated that specific modifications to the piperidine ring enhanced the compounds' effectiveness against resistant strains of Mycobacterium tuberculosis, paving the way for new treatment options .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antiviral ActivityInhibition of filoviruses; potential for drug development
Antitubercular AgentsReactant for synthesizing compounds targeting Mycobacterium tuberculosis
Protein Kinase InhibitorsDevelopment of naphthyridine inhibitors for cancer therapy

Mechanism of Action

The mechanism by which Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate exerts its effects involves interactions with various molecular targets. The chromenyl moiety can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its dual pharmacophoric motifs (coumarin and piperidine). Below is a comparative analysis with related compounds, focusing on substitutions, molecular properties, and inferred bioactivity.

Structural Analogues from Evidence

2.1.1 Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate

  • Structure: Features a piperidine ring with a 2-phenylethyl group at N1 and a phenyl-propanoylamino substituent at C3.
  • Key Differences: Replaces the coumarin moiety with a phenyl-propanoylamino group.
  • Inferred Properties: The phenyl-propanoylamino group may enhance lipophilicity, favoring blood-brain barrier penetration compared to the coumarin-linked compound .

2.1.2 7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine-4-oxide

  • Structure: A benzodiazepine derivative with chloro, methylamino, and phenyl substituents.
  • Key Differences :
    • Benzodiazepine core vs. coumarin-piperidine hybrid.
    • Chlorine atom at C7 may confer electrophilic reactivity absent in the 7-methyl-coumarin analog.
  • Inferred Properties : Likely targets GABA receptors, unlike the coumarin-piperidine compound, which may favor kinase inhibition .
Hypothetical Comparisons Based on Substituent Effects
Compound Core Structure Key Substituents Predicted LogP Potential Targets
Target Compound Coumarin-Piperidine 7-methyl, 4-carbomethoxy ~2.5 (estimated) Kinases, serotonin receptors
Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Piperidine 2-phenylethyl, phenyl-propanoylamino ~3.8 Opioid receptors, lipid membranes
7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine-4-oxide Benzodiazepine 7-chloro, 2-methylamino, 5-phenyl ~2.1 GABA receptors, anxiolytic pathways

Key Observations :

  • The target compound’s coumarin moiety may confer fluorescence properties, enabling its use as a probe in biochemical assays.
  • Piperidine esters (e.g., the target compound) often exhibit metabolic instability due to esterase hydrolysis, whereas amide derivatives (e.g., 2.1.1) show improved pharmacokinetic profiles .

Biological Activity

Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a complex organic compound recognized for its potential biological activities. This compound features a piperidine ring linked to a chromenyl moiety, which is often associated with various pharmacological properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO5C_{17}H_{19}NO_5 with a molecular weight of approximately 317.34 g/mol. The compound's structure includes:

  • Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
  • Chromenyl Moiety : A benzopyrone derivative known for its antioxidant and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Chromenyl Moiety : This can be achieved through the condensation of salicylaldehyde with acetic anhydride, followed by cyclization to form the chromone structure.
  • Coupling with Piperidine : The chromenyl intermediate is then reacted with piperidine-4-carboxylic acid under esterification conditions to yield the final product.

This method allows for the efficient production of the compound while maintaining high purity and yield.

Antioxidant Properties

The chromenyl moiety in this compound contributes significantly to its antioxidant capabilities. Studies have shown that compounds containing chromene structures can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that derivatives of chromones exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. This compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by chronic inflammation .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The structural similarity to other bioactive molecules allows it to interact with cellular pathways involved in tumorigenesis. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines .

Case Studies

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound could inhibit growth and induce apoptosis at micromolar concentrations.
  • Animal Models : In vivo studies are needed to further elucidate its efficacy and safety profile; however, initial findings suggest potential therapeutic benefits in models of inflammation and cancer.

Comparative Analysis

Compound NameStructureBiological Activity
Methyl 1-[6-hydroxychromen]-4-carboxylateStructureAntioxidant, Anti-inflammatory
Methyl 1-[7-hydroxychromen]-4-carboxylateStructureAnticancer, Antioxidant
Methyl 1-[7-methylchromen]-3-carboxylateStructureAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Start with piperidine-4-carboxylic acid derivatives. React with methyl chloroformate under basic conditions (e.g., pyridine) to form the ester. Introduce the 7-methyl-2-oxochromen-4-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) .
  • Route 2 : Use pre-functionalized chromene derivatives. Couple with a piperidine scaffold via reductive amination or alkylation, followed by esterification .
  • Optimization : Vary temperature (60–100°C), solvent (DMF, THF), and catalysts (Pd for coupling). Monitor yield via HPLC and characterize intermediates via 1H^1H-NMR .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Analytical Techniques :
  • HPLC : Use a C18 column with methanol/buffer (65:35, pH 4.6) mobile phase; retention time comparison against standards .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • NMR : Assign peaks for chromene (δ 6.2–7.8 ppm), piperidine (δ 1.5–3.5 ppm), and ester (δ 3.7 ppm) groups .

Advanced Research Questions

Q. What role does the piperidine moiety play in modulating biological activity, and how can stereochemical effects be investigated?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents on the piperidine ring (e.g., methyl, hydroxy groups). Test for enzyme inhibition (e.g., kinases) using fluorescence-based assays .
  • Stereochemistry : Prepare enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis. Compare binding affinity to targets (e.g., receptors) using surface plasmon resonance (SPR) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Validate with molecular dynamics simulations (GROMACS) to assess stability .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (ester carbonyl) and hydrophobic (chromene methyl) features for target engagement .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Perform IC50_{50} assays under standardized conditions (pH 7.4, 37°C) to eliminate variability .
  • Off-Target Screening : Use high-throughput panels (e.g., Eurofins) to identify non-specific interactions .
  • Meta-Analysis : Compare data across PubChem-deposited studies to identify trends in potency or toxicity .

Methodological Focus

Q. What in vitro protocols are recommended for evaluating enzyme inhibition or receptor binding?

  • Protocol :

  • Enzyme Inhibition : Incubate the compound with target enzyme (e.g., acetylcholinesterase) and substrate (e.g., acetylthiocholine). Measure product (thiocholine) via Ellman’s reagent (λ = 412 nm) .
  • Receptor Binding : Use radiolabeled ligands (e.g., 3H^3H-ligands) in competitive binding assays. Calculate KiK_i values using Cheng-Prusoff equation .

Q. How can metabolic stability and cytochrome P450 interactions be assessed?

  • Protocol :

  • Microsomal Incubation : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over time .
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) and measure fluorescence inhibition .

Comparative Studies

Q. How does this compound compare to structurally similar piperidine-chromene hybrids in terms of pharmacokinetic properties?

  • Methodology :

  • LogP Measurement : Use shake-flask method to determine partition coefficient. Compare with analogs (e.g., ethyl ester derivatives) .
  • Plasma Protein Binding : Equilibrium dialysis with human plasma; quantify free fraction via LC-MS .

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